molecular formula C15H16N2O3S B4278703 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No. B4278703
M. Wt: 304.4 g/mol
InChI Key: YFSHTDMCASIYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has been studied extensively for its potential anti-cancer properties. This compound was first discovered in the late 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is not fully understood, but it is thought to involve the activation of the innate immune system. 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α), which can lead to the destruction of tumor cells. 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been shown to inhibit the formation of new blood vessels, which can limit the growth of tumors.
Biochemical and Physiological Effects:
4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, which can lead to the destruction of tumor cells. 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been shown to inhibit the formation of new blood vessels, which can limit the growth of tumors. In addition, 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is that it has been shown to be effective in a variety of preclinical models of cancer. 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been shown to have a favorable toxicity profile in animal studies. However, one limitation of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are a number of future directions for 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid research. One potential direction is to study the use of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another potential direction is to study the use of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in different types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid and to determine its safety and efficacy in humans.

Scientific Research Applications

4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models. 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-3-4-11(7-10(9)2)12-8-21-15(16-12)17-13(18)5-6-14(19)20/h3-4,7-8H,5-6H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSHTDMCASIYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

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